

Technical Guide: (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

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Compound of Interest

Compound Name: (4-Iodo-1H-pyrazol-1-yl)
(phenyl)methanone

Cat. No.: B173685

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CAS Number: 116228-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

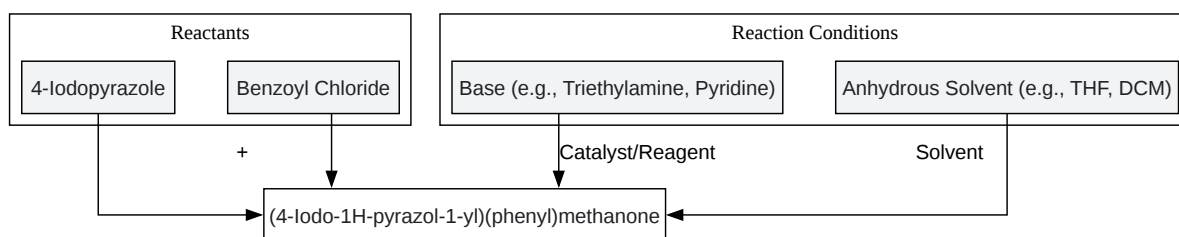
While extensive experimental data for **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone** is not readily available in the scientific literature, some basic properties have been reported.

Property	Value	Source
CAS Number	116228-38-7	Bide Pharmatech Ltd.
Molecular Formula	C ₁₀ H ₇ IN ₂ O	Calculated
Molecular Weight	298.08 g/mol	Calculated
Melting Point	239 °C	ChemicalBook[1]
Density	1.78 g/cm ³	ChemicalBook[1]
Storage Temperature	2-8 °C	ChemicalBook[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **(4-iodo-1H-pyrazol-1-yl)(phenyl)methanone** is not currently published. However, based on established methods for the N-acylation of pyrazoles, a plausible synthetic route is the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(4-iodo-1H-pyrazol-1-yl)(phenyl)methanone**.

General Experimental Protocol (Hypothetical)

- **Preparation:** To a solution of 4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).
- **Reaction:** Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone**.

Biological Activity and Signaling Pathways

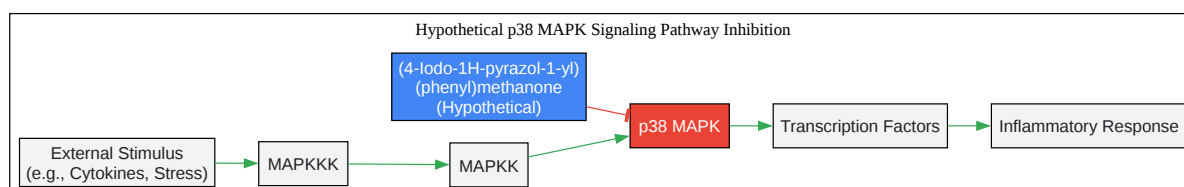
As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone**. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

- **Anti-inflammatory:** Inhibition of cyclooxygenase (COX) enzymes.
- **Anticancer:** Some pyrazole-containing compounds act as inhibitors of protein kinases, such as p38 MAP kinase and tubulin polymerization.
- **Antimicrobial:** Activity against various bacterial and fungal strains.

Potential Signaling Pathway Involvement (Inferred from Analogs)

Given that structurally related pyrazole derivatives have been identified as inhibitors of key signaling proteins, it is plausible that **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone** could interact with similar pathways. For instance, the discovery of pyrazole-based inhibitors of p38 MAP kinase suggests a potential role in modulating inflammatory and stress responses.



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Caption: Hypothetical inhibition of the p38 MAPK pathway.

Conclusion and Future Directions

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a chemical entity with a known structure and CAS number, yet it remains largely uncharacterized in the public domain. The provided synthetic protocol is a well-established method for this class of compounds and should serve as a solid starting point for its preparation.

Future research should focus on:

- **Synthesis and Characterization:** Detailed spectroscopic analysis (^1H NMR, ^{13}C NMR, IR, MS) to confirm its structure and purity.
- **Biological Screening:** Evaluation of its activity against a panel of biological targets, particularly protein kinases and other enzymes implicated in disease.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and testing of analogs to understand the contribution of the iodo and phenyl substituents to its biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone** in drug discovery and development.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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